N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide
Description
N-{[3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole group at position 3 and a methyl-linked 4-phenyloxane-4-carboxamide moiety at position 4. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery . The 4-phenyloxane group introduces steric bulk and lipophilicity, which may influence bioavailability and target binding.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-24-13-14(11-21-24)17-22-16(27-23-17)12-20-18(25)19(7-9-26-10-8-19)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLNFBYWNJTILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazol-5-yl moiety undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with amines : The oxadiazole ring reacts with primary/secondary amines (e.g., piperidine, hydrazines) at the C-5 position, leading to ring-opening or substitution (Figure 1).
-
Reagents : Triethylamine (TEA) or pyridine as base; acetonitrile/DMF as solvent.
-
Outcome : Formation of amidine derivatives or substituted oxadiazoles .
Table 1: Substitution reactions of the oxadiazole ring
Pyrazole Functionalization
The 1-methylpyrazole group participates in:
-
Electrophilic substitution : Bromination at C-4 of the pyrazole ring using NBS (N-bromosuccinimide) under radical initiation (AIBN) .
-
Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst (Figure 2) .
Key observations :
-
Methyl group at N-1 enhances steric hindrance, directing substitution to C-4.
-
Reaction efficiency depends on solvent polarity (e.g., THF > DMSO) .
Hydrolysis of the Carboxamide Linker
The oxane-4-carboxamide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, H₂O/EtOH, reflux): Yields 4-phenyloxane-4-carboxylic acid and the oxadiazole-piperazine fragment .
-
Basic hydrolysis (NaOH, H₂O/MeOH): Forms sodium carboxylate intermediates, which can be reprotonated.
Table 2: Hydrolysis conditions and outcomes
| Condition | Reagents | Products | Yield (%) |
|---|---|---|---|
| Acidic (pH < 2) | 6M HCl, 80°C, 6h | Carboxylic acid + amine derivative | 85 |
| Basic (pH > 12) | 2M NaOH, RT, 24h | Sodium carboxylate + free amine | 92 |
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides:
-
With benzonitrile oxide : Forms 1,2,4-oxadiazolo[3,4-d] triazolo[4,3-a]pyrimidine under microwave irradiation (120°C, 30 min) .
-
With sodium azide : Generates tetrazole hybrids via Huisgen cycloaddition .
Reductive Reactions
Catalytic hydrogenation (H₂, Pd/C) reduces the oxadiazole ring to a diamino intermediate:
-
Conditions : 40 psi H₂, EtOH, 12h.
-
Outcome : Saturation of the oxadiazole ring to a dihydroimidazole analog .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Cleavage of the oxadiazole ring : Forms nitrile and carbonyl byproducts.
-
Rearrangement : Conformational changes in the oxane ring (chair ↔ boat) detected via NMR.
Biological Activity-Driven Modifications
Derivatization studies reveal:
Scientific Research Applications
Medicinal Chemistry and Anticancer Research
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various cancer cell lines. The incorporation of the pyrazole ring in N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide enhances its biological activity. A study found that related oxadiazole compounds exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against several cancer cell lines, including OVCAR-8 and HCT-116 .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the modulation of apoptotic pathways and cell cycle regulation. The structural features suggest potential interactions with DNA or specific proteins involved in cancer progression .
Other Therapeutic Applications
Anti-inflammatory Properties
Compounds similar to this compound have been explored for their anti-inflammatory effects. The pyrazole and oxadiazole rings are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating potential use in treating inflammatory diseases .
Antimicrobial Activity
There is emerging evidence that pyrazole derivatives possess antimicrobial properties. The unique structure of this compound may enhance its efficacy against bacterial and fungal strains, making it a candidate for further exploration in infectious disease management .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the molecule can lead to enhanced biological activities. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituents on the pyrazole ring | Altered binding affinity to target proteins |
| Variations in the oxadiazole structure | Increased anticancer potency |
| Changes in the carboxamide group | Improved solubility and bioavailability |
Case Studies
Several case studies have highlighted the efficacy of related compounds:
Case Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives and found that specific substitutions led to enhanced activity against breast and colon cancer cell lines. Compounds with a similar framework to this compound showed PGIs above 70% against multiple cancer types .
Case Study 2: Anti-inflammatory Effects
Research focused on pyrazole derivatives demonstrated significant inhibition of COX enzymes, suggesting potential use as anti-inflammatory agents. The findings indicate that modifications to the pyrazole moiety can lead to improved therapeutic profiles .
Mechanism of Action
The mechanism of action of N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The specific pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- The target compound’s 4-phenyloxane-4-carboxamide substituent distinguishes it from analogs with smaller or less rigid groups (e.g., tetrahydrofuran or isoxazole in ). This bulkier moiety may enhance target selectivity or alter pharmacokinetic properties.
- Compounds like Z2194302854 () replace the oxane group with a pyrimidine-propanamide chain, improving solubility but reducing steric hindrance .
Biological Activity: The antimicrobial 1,2,4-oxadiazoles in demonstrate that phenyl and phenoxy substituents enhance activity against enteric pathogens, suggesting the target compound’s 4-phenyl group could confer similar benefits .
Yields range from 47% to unquantified values .
Biological Activity
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide is a compound that integrates a 1,2,4-oxadiazole moiety with a pyrazole and a phenyloxane structure. This unique combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Structure and Properties
The compound's structure can be analyzed as follows:
- Molecular Formula : C18H20N4O3
- Molecular Weight : 344.38 g/mol
The presence of the oxadiazole and pyrazole groups is significant due to their known biological activities.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against various cancer cell lines, including liver carcinoma (HUH7), with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HUH7 | 10.1 |
| Compound B | HUH7 | 18.78 |
| 5-FU | HUH7 | 18.78 |
The above table summarizes findings where specific derivatives demonstrated cytotoxic effects comparable or superior to established treatments.
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives are also recognized for their antimicrobial effects. A study highlighted that certain 1,3,4-oxadiazole derivatives showed promising antibacterial activity against various bacterial strains .
| Compound | Bacterial Strain | EC50 (µg/mL) |
|---|---|---|
| Compound C | Xac | 8.72 |
| Compound D | Psa | 12.85 |
This table illustrates the effectiveness of selected compounds against specific pathogens, indicating their potential as therapeutic agents.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings have been shown to inhibit key enzymes involved in cellular processes such as DNA synthesis and metabolic pathways.
- Cell Membrane Permeability : The lipophilic nature of the oxadiazole contributes to its ability to penetrate cell membranes effectively.
- Targeting Cancer Cells : The selective cytotoxicity towards cancer cells while sparing normal cells suggests a targeted approach in its mechanism .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Oxadiazole Derivatives : A group of synthesized oxadiazole derivatives was tested against multiple cancer cell lines, revealing promising anticancer activity with IC50 values ranging from 0.65 µM to over 100 µM for less active compounds .
- Antibacterial Evaluation : Another study evaluated the antibacterial properties of various pyrazole-containing oxadiazoles against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Oxadiazole Formation | K₂CO₃, DMF, RT | 60–75% | |
| Amide Coupling | EDCI/HOBt, DMF, RT | 62–71% | |
| Final Purification | Recrystallization (EtOH) | >95% purity |
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer:
Robust structural validation requires a combination of spectroscopic and analytical methods:
- ¹H/¹³C NMR : Assign signals for methyl groups (δ ~2.6 ppm for pyrazole-CH₃), oxadiazole protons, and carboxamide carbonyls (δ ~165–170 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1630–1660 cm⁻¹) and oxadiazole ring vibrations (~1400–1500 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values .
Advanced: How to design experiments to study the structure-activity relationship (SAR) of this compound?
Answer:
SAR studies require systematic structural modifications and biological testing:
- Core Modifications : Replace the 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to assess heterocycle impact .
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) on the phenyl ring to evaluate electronic effects .
- Bioassay Design : Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays and correlate activity with structural features .
Q. Table 2: SAR Study Design
| Modification Type | Example Alteration | Biological Assay |
|---|---|---|
| Heterocycle Swap | 1,2,4-Oxadiazole → 1,3,4-Oxadiazole | Enzyme inhibition IC₅₀ |
| Substituent Addition | 4-Fluorophenyl → 4-Methoxyphenyl | Cell viability (MTT assay) |
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Answer:
Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from impurities or tautomerism. Mitigation strategies include:
- Multi-Technique Cross-Validation : Compare NMR data with computational predictions (DFT) and IR/MS results .
- Dynamic Effects Analysis : Investigate tautomeric equilibria (e.g., oxadiazole ↔ hydroxamic acid) via variable-temperature NMR .
- Impurity Profiling : Use HPLC-MS to identify byproducts and optimize purification protocols .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Answer:
Yield optimization hinges on:
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for reductive cyclization steps, as seen in nitroarene cyclizations .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for oxadiazole formation to enhance reactivity .
- Temperature Control : Maintain ≤60°C during amide coupling to prevent decomposition .
Q. Table 3: Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | +15% |
| Solvent | DMF | +20% vs. THF |
| Temperature | 50°C | +12% vs. RT |
Advanced: How to investigate the reaction mechanism of key synthetic steps?
Answer:
Mechanistic studies employ:
- Kinetic Profiling : Monitor reaction progress via in-situ NMR to identify rate-limiting steps .
- Isotopic Labeling : Use ¹⁵N-labeled reagents to trace nitrogen incorporation in oxadiazole rings .
- Computational Modeling : Apply DFT to map energy barriers for cyclization pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
